1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
Description
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a triazolopyridazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-6-10-23(11-7-13)17(25)12-26-16-3-2-15-20-21-18(24(15)22-16)14-4-8-19-9-5-14/h2-5,8-9,13H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSCMPQNAJDEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through a series of cyclization reactions, while the pyridine and triazolopyridazine rings are often constructed using cycloaddition and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of high-pressure reactors and specialized catalysts to facilitate the formation of the complex ring structures. The final product is then purified using techniques such as chromatography and recrystallization to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine and triazole moieties. The structural complexity allows for interactions with various biological targets due to the presence of multiple functional groups.
Key Structural Features
- Piperidine Ring : Provides basic nitrogen functionality that can enhance binding to biological targets.
- Triazole and Pyridazine Units : Known for their role in modulating biological activity through interactions with enzymes and receptors.
Synthetic Pathways
Recent studies have focused on optimizing synthetic routes to improve yield and purity. For instance, methods involving Grignard reagents have been explored to facilitate the formation of the triazole linkages, enhancing the overall efficiency of the synthesis process .
Anticancer Properties
Research indicates that compounds similar to 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one exhibit significant anticancer activity. The triazole moiety has been associated with inhibition of specific protein kinases involved in cancer progression .
Neuropharmacological Effects
Due to the presence of the piperidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting possible use in treating neurodegenerative diseases or psychiatric disorders .
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Preliminary studies suggest that derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Case Study 1: Protein Kinase Inhibition
A study evaluated a series of triazole-containing compounds for their ability to inhibit dual-specificity tyrosine-regulated kinases (DYRKs). The results indicated that modifications on the pyridine and piperidine rings significantly enhanced inhibitory potency, highlighting the importance of structural diversity in drug design .
Case Study 2: Anticancer Screening
In vitro assays demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, making these compounds promising candidates for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperidin-1-yl)pyridin-3-ylmethanamine
- 6-(4-Methylpiperidin-1-yl)pyridin-3-ylmethanamine
Uniqueness
1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is unique due to its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. Its complex structure suggests multiple mechanisms of action, particularly in the realm of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical formula is , indicating a significant presence of nitrogen and sulfur atoms, which are critical in biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
These values indicate significant cytotoxicity, suggesting that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- c-Met Kinase : The compound exhibited competitive inhibition with an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.090 μM) .
- Cholinesterases : It showed moderate inhibitory activity against butyrylcholinesterase (BChE) with an IC50 value of approximately 46.42 μM, suggesting potential applications in neurodegenerative diseases .
The proposed mechanisms for the biological activity of this compound include:
- Targeting Kinase Pathways : By inhibiting c-Met kinase, the compound may disrupt signaling pathways involved in tumor growth and metastasis.
- Inducing Apoptosis : Studies indicate that it can trigger late apoptosis in cancer cells, leading to programmed cell death.
- Enzyme Interaction : The interaction with cholinesterases may suggest a role in modulating neurotransmitter levels, which could be beneficial in treating conditions like Alzheimer's disease.
Study on Anticancer Properties
A study conducted on the compound's effects on A549 lung cancer cells revealed that it significantly reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
Enzyme Inhibition Study
In another study assessing cholinesterase inhibition, the compound was found to selectively inhibit BChE over acetylcholinesterase (AChE), indicating its potential for targeted therapeutic strategies in treating Alzheimer's disease without affecting normal cholinergic functions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one?
- Methodology :
- Step 1 : Start with the preparation of the triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors (e.g., pyridazine-3-carboxylic acid) .
- Step 2 : Introduce the sulfanyl group at position 6 of the triazolo-pyridazine using thiolation reagents (e.g., Lawesson’s reagent) under inert atmosphere .
- Step 3 : Couple the 4-methylpiperidine moiety via nucleophilic substitution or amide bond formation, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- Data Interpretation : Compare spectral data with analogous triazolopyridazine derivatives (e.g., pyridin-4-yl substitution patterns) .
Q. What safety protocols are critical during handling?
- PPE Requirements : Lab coat, nitrile gloves, and safety goggles. Use fume hood for weighing/synthesis .
- First Aid :
- Skin contact : Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Strategy :
- Variation of substituents : Synthesize analogs with modified piperidine (e.g., 4-ethylpiperidine) or pyridinyl groups (e.g., pyridin-3-yl) to assess impact on target binding .
- Biological Assays : Test analogs against relevant targets (e.g., kinase inhibition assays) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters .
- Data Analysis : Use multivariate regression to identify critical pharmacophoric features (e.g., sulfanyl group’s role in hydrogen bonding) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., adenosine A₂A receptor). Set grid boxes around active sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å) .
Q. How can researchers develop stability-indicating analytical methods for this compound?
- HPLC Protocol :
| Parameter | Condition |
|---|---|
| Column | C18 (5 µm, 250 × 4.6 mm) |
| Mobile Phase | Acetonitrile:0.1% TFA (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
- Forced Degradation : Expose to heat (60°C, 72 hr), acid (0.1M HCl, 24 hr), and base (0.1M NaOH, 24 hr). Monitor degradation products .
Q. What strategies mitigate metabolic instability in vivo?
- Approach :
- Prodrug Design : Mask labile groups (e.g., sulfanyl) with acetyl or PEG-based promoieties .
- Metabolite Identification : Incubate with liver microsomes (human/rat), analyze via LC-MS/MS for oxidative metabolites (e.g., sulfoxide formation) .
- Optimization : Introduce fluorinated groups to block CYP450-mediated oxidation .
Q. How should toxicological profiles be evaluated preclinically?
- In Vivo Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
